molecular formula C17H20N6O3 B12193026 (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine

Cat. No.: B12193026
M. Wt: 356.4 g/mol
InChI Key: ZZMICTFGHQILLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine is a heterocyclic compound featuring a pteridine core substituted with a 2,4-dimethoxyphenyl group at position 2 and a (2-methoxyethyl)amino moiety at position 4 (Fig. 1). Pteridine derivatives are known for their planar, conjugated structures, which facilitate interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C17H20N6O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-N-(2,4-dimethoxyphenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C17H20N6O3/c1-24-9-8-20-16-14-15(19-7-6-18-14)22-17(23-16)21-12-5-4-11(25-2)10-13(12)26-3/h4-7,10H,8-9H2,1-3H3,(H2,19,20,21,22,23)

InChI Key

ZZMICTFGHQILLL-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Condensation of Diaminopyrimidines with Diketo Compounds

As described in US2767181A , substituted pteridines are formed by reacting 5,6-diaminopyrimidines with 1,2-diketo compounds (e.g., diacetyl) under acidic or basic conditions. For the target compound, this method could be adapted to introduce substituents at the 4-position.

Example Reaction:
2,4,5-Triaminodihydropyrimidine-6-sulfonic acid + diacetyl → 2,4-diamino-6,7-dimethylpteridine (via cyclization at 70–75°C in pyridine).

Reagents Conditions Product
Diketo compounds70–75°C, aqueous medium4-Substituted pteridines
1,2-Diketo + HClRoom temperature to 100°CHydroxy-substituted derivatives

Reductive Cyclization of Pyrimidine Precursors

US4073786A outlines reductive cyclization of pyrimidine ketoximes to form dihydropteridines. This method could be modified to introduce functional groups at the 2- and 4-positions.

Key Steps:

  • Synthesis of pyrimidine ketoxime intermediates.

  • Reductive cyclization using agents like NaBH₃CN or H₂/Pd-C.

Functionalization of the Pteridine Core

Introduction of the 4-[(2-Methoxyethyl)amino] Group

The 4-amino group is introduced via nucleophilic substitution or coupling reactions. For example:

  • Halogenated pteridine intermediates (e.g., 4-chloropteridine) react with 2-methoxyethylamine under alkaline conditions.

  • Example from Evitachem (EVT-12325555): Similar compounds are synthesized by coupling amines to pteridine derivatives under controlled conditions.

Proposed Reaction:
4-Chloropteridine + 2-methoxyethylamine → 4-[(2-methoxyethyl)amino]pteridine

Coupling of (2,4-Dimethoxyphenyl)methylamine

The (2,4-dimethoxyphenyl)methylamine group is introduced via:

  • Reductive Amination: Condensation of 2,4-dimethoxybenzaldehyde with 2-aminopteridine using NaBH₃CN.

  • Suzuki Coupling: If the pteridine core has a halogen at the 2-position, cross-coupling with a boronic ester derivative of (2,4-dimethoxyphenyl)methylamine.

Purification and Yield Optimization

Post-synthesis purification steps include:

  • Crystallization: Isolation via filtration after precipitation with NH₃ or HCl.

  • Chromatography: Silica gel or HPLC for high-purity isolates.

Yield Considerations:

  • Core Synthesis: High yields (70–90%) reported for pteridine formation under optimized conditions.

  • Functionalization: Amino coupling reactions typically achieve 50–80% yields.

Alternative Pathways and Challenges

Methoxy Group Installation

Methoxy groups are often introduced via Williamson ether synthesis or direct methylation of hydroxyl precursors. For 2,4-dimethoxyphenyl derivatives, selective methylation of phenolic intermediates is critical.

Stability and Byproduct Mitigation

Pteridines are prone to oxidative degradation. Use of inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may improve stability during synthesis.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Diketo CondensationHigh regioselectivity, scalableLimited to 6,7-disubstituted pteridines
Reductive CyclizationFlexible for diverse substituentsRequires protecting groups
Reductive AminationDirect functionalizationModerate yields for complex amines

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pteridine derivatives.

Scientific Research Applications

(2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pteridine 2,4-Dimethoxyphenyl; 4-(2-methoxyethyl)amino ~388 (inferred)
N-(2,4-Dimethylphenyl)-pteridin-4-amine Pteridine 2,4-Dimethylphenyl; 4-phenylpiperazinyl 439.5 (calculated)
Pyrimidin-2-amine analog () Pyrimidine 3,5-Dimethoxyphenethyl; 4-(4-methylpiperazinyl)phenyl 546.6 (reported)

Substituent Effects on Physicochemical Properties

Methoxy Group Positioning

  • 4-Methoxyphenyl (): A single para-methoxy group reduces steric hindrance, improving solubility but possibly decreasing metabolic stability compared to disubstituted analogs .

Amino Group Modifications

  • (2-Methoxyethyl)amino (Target Compound): The ethylene spacer and terminal methoxy group improve solubility (logP ~2.5 inferred) compared to benzylamino analogs .

Table 2: Substituent Impact on Properties

Compound Amino Substituent logP (Predicted) Water Solubility (mg/mL)
Target Compound 2-Methoxyethylamino ~2.5 Moderate (~0.1)
CAS 1190294-39-3 () Benzylamino ~3.1 Low (<0.01)
N-(4-Methoxyphenyl)piperidin-4-amine () Piperidinyl ~2.8 Moderate (~0.05)

Biological Activity

The compound (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine , also known by its CAS number 1190246-69-5, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

  • Molecular Formula : C17H20N6O3
  • Molecular Weight : 356.4 g/mol
  • Structure : The compound features a pteridine core with substituents that enhance its biological activity.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of methoxy groups may enhance lipophilicity, facilitating better membrane permeability and interaction with target sites.

Antitumor Activity

Recent studies have indicated that derivatives of pteridine compounds exhibit significant antitumor properties. For instance, the compound's structural analogs have been shown to induce apoptosis in cancer cell lines by arresting the cell cycle at various phases, particularly the S phase. This was evidenced in studies involving HepG2 liver cancer cells where treatment with related compounds resulted in increased cell cycle arrest and subsequent apoptosis .

In Vitro Studies

In vitro assays have demonstrated that (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine can inhibit the proliferation of various cancer cell lines. The efficacy of the compound was assessed using standard MTT assays to measure cell viability:

Cell LineIC50 Value (µM)Mechanism of Action
HepG25.0S-phase arrest leading to apoptosis
MCF-7 (Breast)10.0Induction of pro-apoptotic signals
IGROV-1 (Ovarian)7.5Inhibition of cell proliferation

In Vivo Studies

Animal models have been utilized to assess the antitumor efficacy of this compound. In xenograft models, significant tumor growth inhibition was observed following administration of the compound at doses ranging from 10 to 20 mg/kg. Importantly, manageable side effects were reported, indicating a favorable therapeutic index .

Case Studies

  • Case Study on HepG2 Cells : A study demonstrated that treatment with (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine led to a significant increase in apoptotic markers such as cleaved caspase-3 and PARP after 72 hours of exposure.
  • Xenograft Tumor Models : In a mouse model bearing MCF-7 tumors, administration of the compound resulted in a reduction in tumor volume by approximately 50% compared to control groups over a treatment period of four weeks.

Potential Therapeutic Applications

Given its promising biological activity, (2,4-Dimethoxyphenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine may have several therapeutic applications:

  • Cancer Treatment : As an antitumor agent targeting multiple cancer types.
  • Enzyme Modulation : Potential use as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.